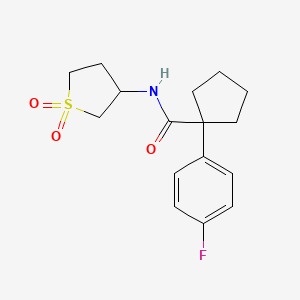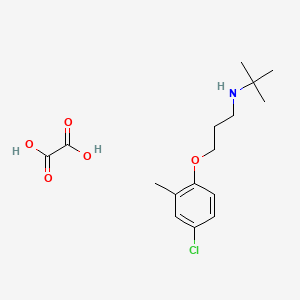
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide binds to CB1 receptors with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its effects on pain perception and mood. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been shown to increase appetite and decrease inflammation in animal models.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. This compound has a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are also limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate data interpretation. Additionally, the effects of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more selective agonists for cannabinoid receptors, which may reduce off-target effects. Another area of interest is the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide to study the effects of cannabinoids on various disease states, including chronic pain, cancer, and neurodegenerative disorders. Finally, there is interest in the development of new synthetic methods for the production of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, which may improve its overall yield and purity.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has a high affinity for cannabinoid receptors and has a range of biochemical and physiological effects. While there are limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments, this compound remains a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. Future research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may lead to the development of new treatments for a variety of diseases and disorders.
合成法
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-fluorobenzyl bromide with 3-thiophene carboxylic acid, followed by cyclization with cyclopentanone. The resulting compound is then oxidized to form N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-13-5-3-12(4-6-13)16(8-1-2-9-16)15(19)18-14-7-10-22(20,21)11-14/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADJIXEXWZPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)